4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate is a versatile chemical compound with promising applications in scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an azepane ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Coupling with Phenyl Acetate: The final step involves coupling the azepane derivative with phenyl acetate under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, high yields, and cost-effective processes. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays, helping to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or therapeutic application.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)phenyl acetate
- 4-(3-(4-Bromophenyl)azepane-1-carbonyl)phenyl acetate
- 4-(3-(4-Methylphenyl)azepane-1-carbonyl)phenyl acetate
Uniqueness
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c1-15(24)26-20-11-7-17(8-12-20)21(25)23-13-3-2-4-18(14-23)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCJCRSNRRIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.